Tert-butyl (2-amino-2-thioxoethyl)carbamate
Description
Nomenclature and Classification
This compound is known by several systematic and common names that reflect its structural complexity and chemical classification. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate, which precisely describes the connectivity and functional groups present in the molecule. Alternative nomenclature includes descriptive names such as tert-butyl N-(carbamothioylmethyl)carbamate and thiocarbamoylmethyl-carbamic acid tert-butyl ester.
The compound is systematically classified within multiple chemical categories. Primarily, it belongs to the thiocarbamate family, which represents sulfur analogues of carbamates where the carbonyl oxygen has been replaced with sulfur. Additionally, it can be classified as a thioamide derivative, given the presence of the characteristic carbon-sulfur double bond adjacent to nitrogen. The carbamate functional group present in the molecule places it within the broader category of carbamic acid derivatives, specifically as an ester of carbamic acid.
From a structural perspective, the compound contains several important functional groups that define its chemical behavior. The thioxo group (C=S) represents the key sulfur-containing functionality that distinguishes it from conventional carbamates. The tert-butoxycarbonyl group serves as a bulky protecting group commonly employed in synthetic organic chemistry. The primary amine functionality provides a site for further chemical modification and contributes to the compound's reactivity profile.
The systematic classification of this compound extends to its recognition in various chemical databases and regulatory systems. It has been assigned specific identifiers that facilitate its recognition and tracking in chemical commerce and research applications, reflecting its established status within the chemical community.
Historical Context of Thiocarbamate Chemistry
The development of thiocarbamate chemistry has its roots in the mid-20th century discoveries that established fundamental synthetic pathways for creating these specialized organosulfur compounds. A pivotal moment in thiocarbamate chemistry occurred in 1951 when the German chemist Randolph Riemschneider discovered an efficient method for producing thiocarbamates through the conversion of alkyl or aryl thiocyanates under acidic conditions. This synthetic breakthrough, known as the Riemschneider thiocarbamate synthesis, provided a practical route for accessing these compounds and laid the groundwork for subsequent developments in the field.
The broader context of thiocarbamate development intersects with the evolution of organosulfur chemistry and the recognition of sulfur as a valuable heteroatom in organic synthesis. Early work in this area focused on understanding the fundamental differences between sulfur and oxygen-containing functional groups, particularly in terms of electronic properties and reactivity patterns. The recognition that thiocarbamates could serve as stable yet reactive intermediates in organic synthesis led to increased research interest throughout the latter half of the 20th century.
Industrial applications of thiocarbamates emerged prominently in the 1950s with the development of thiocarbamate-based herbicides, which were introduced in 1957 and subsequently grew into a significant market segment worth approximately 200 million dollars by 2017. This commercial success demonstrated the practical utility of thiocarbamate chemistry and spurred further research into related compounds. The agricultural applications included herbicides such as prosulfocarb, pebulate, molinate, and others that utilized the unique properties of the thiocarbamate functional group.
The historical development of thiocarbamate chemistry has been closely linked to advances in understanding the fundamental differences between carbon-sulfur and carbon-oxygen bonds. Research has revealed that thioamides, including compounds like this compound, exhibit significantly higher barriers to rotation around the nitrogen-carbon bond compared to their oxygen analogues, typically by approximately 5-7 kilocalories per mole. This discovery has important implications for the design and application of thiocarbamate-containing molecules.
Structural Significance in Organic Chemistry
The structural characteristics of this compound exemplify the unique properties that distinguish thioamides from their oxygen-containing counterparts in organic chemistry. The carbon-sulfur double bond in this compound measures approximately 1.64 Angstroms, which is significantly longer than the corresponding carbon-oxygen double bond in amides (1.19 Angstroms). This fundamental difference in bond length reflects the larger atomic radius of sulfur compared to oxygen and has profound implications for the molecule's reactivity and stability.
The electronic properties of the sulfur atom contribute to distinctive characteristics in thioamide chemistry. Sulfur possesses a larger van der Waals radius (1.85 Angstroms) compared to oxygen (1.40 Angstroms) and exhibits lower electronegativity (2.58 versus 3.44 for oxygen). These differences result in a significantly higher contribution of polar resonance forms in thioamides, leading to enhanced stabilization of the nitrogen-carbon bond through increased n(N)→π*(C=S) conjugation. This electronic stabilization makes thioamides even more resistant to hydrolysis and nucleophilic addition than conventional amides.
The structural significance extends to the concept of isosterism, where thioamides serve as single-atom replacement analogues of amides. This relationship makes compounds like this compound valuable tools in medicinal chemistry and biochemistry, where they can be employed as bioisosteres to modify the properties of bioactive molecules while maintaining similar overall molecular architecture. The single-atom substitution approach allows for fine-tuning of molecular properties without dramatically altering the overall structure.
Recent research has demonstrated that the unique structural features of thioamides enable novel synthetic transformations that are not readily accessible with conventional amides. Ground-state destabilization strategies have been developed that take advantage of the distinct electronic properties of the carbon-sulfur bond to enable selective chemical transformations. These approaches rely on the higher rotational barrier around the nitrogen-carbon bond in thioamides to achieve unprecedented selectivity in transamidation reactions and other chemical processes.
Chemical Registration and Identification Parameters
This compound has been comprehensively characterized and registered across multiple chemical databases and regulatory systems, establishing a robust framework for its identification and tracking in chemical research and commerce. The compound's primary identification is through its Chemical Abstracts Service registry number 89226-13-1, which serves as a unique identifier in chemical literature and databases worldwide. This registration system ensures consistent identification across different chemical suppliers and research institutions.
The molecular characterization of this compound reveals precise structural parameters that define its chemical identity. The molecular formula C₇H₁₄N₂O₂S indicates the presence of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, yielding a molecular weight of 190.26-190.27 grams per mole. The slight variation in reported molecular weight values reflects different rounding conventions used by various databases and suppliers.
Advanced structural identification systems provide additional layers of characterization for this compound. The Simplified Molecular Input Line Entry System representation is recorded as CC(C)(C)OC(=O)NCC(=S)N, which provides a linear notation that encodes the complete molecular structure. The International Chemical Identifier provides a standardized representation as InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10), offering a unique identifier that can be used across different chemical software systems.
Physical property data for this compound includes specific storage requirements and handling characteristics. The compound exhibits a melting point of 129 degrees Celsius and requires storage under sealed conditions at 2-8 degrees Celsius to maintain stability. The predicted density is 1.152 ± 0.06 grams per cubic centimeter, and the predicted pKa value is 11.35 ± 0.46, indicating basic character.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBIUUFZUPNDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415901 | |
| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-13-1 | |
| Record name | 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(carbamothioylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thioamide Synthesis from Amino Acid-Derived Amides
A key approach to preparing this compound involves converting amino acid derivatives into their corresponding thioamides. This method was elaborated in a comprehensive synthesis study of amino acid-derived thiazole compounds, where the thioamide intermediate (compound 90) was synthesized from carboxamide precursors (compound 85) using a specific "method D".
-
- Starting from protected amino acid amides (e.g., Boc-protected amides),
- Conversion to thioamides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions,
- The process yields the thioamide intermediate as a colorless oil with a yield of approximately 70%.
-
- Simplifies purification,
- Provides good yields,
- Enables subsequent transformations to thiazole rings or other heterocycles.
Boc Protection Strategy
The tert-butyl carbamate (Boc) protecting group is commonly introduced to safeguard the amino functionality during multi-step syntheses. The Boc group is typically introduced prior to or after thioamide formation to stabilize the amino group and facilitate downstream reactions.
Industrial Preparation Methods from Patents
Patent literature describes industrially viable methods for preparing tert-butyl carbamate derivatives, including this compound analogs, focusing on optimized reaction conditions, solvent systems, and reagent ratios to maximize yield and purity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| (a) | Oxalate salt of starting material mixed with hydrochloride salt in acetonitrile | Formation of intermediate complex |
| (b) | Addition of triethylamine slowly at ~50 °C | Neutralization and activation |
| (c) | Stirring at 60 °C for 3–7 hours | Completion of coupling reaction |
| (d) | Cooling to 0–5 °C, further triethylamine addition | Precipitation and purification |
Yields: Up to 93% yield reported with optimized triethylamine amounts and reaction times.
Analytical Data: Purity confirmed by HPLC (retention time ~5.73 min, purity >99%), and characterization by 1H-NMR and 13C-NMR.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The method involving calcium carbonate neutralization during thiazole ring formation improves yield and purification but may cause partial racemization at the α-carbon, affecting optical purity.
Industrial methods focus on optimizing base equivalents and reaction times to avoid solidification of the reaction mass and to improve yield and scalability.
Analytical characterization including 1H-NMR, 13C-NMR, and HPLC are essential for confirming the identity and purity of this compound.
The Boc protecting group is crucial for stabilizing the amino functionality during synthesis and can be removed under acidic conditions as needed for further transformations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-amino-2-thioxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Tert-butyl (2-amino-2-thioxoethyl)carbamate serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential in treating various diseases, including cancer and neurodegenerative disorders.
For instance, studies have shown that modifications of this compound can lead to enhanced efficacy against multidrug-resistant cancer cell lines by acting as P-glycoprotein modulators. Such compounds have demonstrated the ability to increase intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin, thereby reversing drug resistance .
2. Synthesis of Thiazole Derivatives
The compound has been utilized in the synthesis of thiazole derivatives, which are known for their biological activities. For example, one study reported the synthesis of thiazole-based compounds using this compound as a key starting material. These thiazoles exhibited significant activity against various cancer cell lines, highlighting the utility of this carbamate in drug discovery .
Biochemical Research
1. Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, making it a valuable tool in studying enzyme kinetics and mechanisms.
2. Cell Culture Applications
In cell culture experiments, this compound has been used to assess cellular responses to different stimuli, providing insights into cellular signaling pathways and potential therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-2-thioxoethyl)carbamate involves its interaction with various molecular targets. The amino and thioxo groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also undergo chemical transformations that modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-aminoethyl)carbamate
- Tert-butyl (2-morpholin-2-ylethyl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
Uniqueness
Tert-butyl (2-amino-2-thioxoethyl)carbamate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl (2-amino-2-thioxoethyl)carbamate, also known by its CAS number 89226-13-1, is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₇H₁₄N₂O₂S
- Molecular Weight : 190.26 g/mol
- IUPAC Name : tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
- Purity : Typically over 90% in commercial preparations .
Biological Activity Overview
This compound exhibits several biological activities, particularly in the realms of drug resistance modulation and potential anticancer effects. Its structure allows it to interact with various biological pathways, making it a candidate for further investigation in pharmacological applications.
1. P-glycoprotein Modulation
One of the key areas of research involves the compound's role as a P-glycoprotein (P-gp) modulator. P-gp is an ATP-dependent efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer cells. Studies have shown that compounds similar to this compound can enhance the intracellular concentration of chemotherapeutic agents by inhibiting P-gp activity, thereby reversing drug resistance .
2. Anticancer Potential
Research indicates that derivatives of this compound may significantly reduce tumor volume and weight in preclinical models. For instance, a related thiazole compound demonstrated efficacy in overcoming resistance to drugs like paclitaxel and doxorubicin at micromolar concentrations . The mechanism appears to involve direct interaction with the drug-binding site of P-gp, enhancing ATPase activity which is crucial for its function.
Case Studies
Several studies have investigated the biological activities associated with this compound:
- Study on Drug Resistance : A study highlighted that compounds similar to this compound could stimulate ATPase activity in P-gp, leading to enhanced drug retention in resistant cancer cell lines . This suggests potential use in combination therapies for resistant cancers.
Table of Biological Activities
Safety and Handling
This compound is classified with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper safety protocols should be followed when handling this compound.
Q & A
Q. What are the common synthetic routes for tert-butyl (2-amino-2-thioxoethyl)carbamate, and how do their yields and reaction conditions compare?
Q. What spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- NMR Spectroscopy :
-
¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 6.5–7.5 ppm (aromatic protons in derivatives) .
-
¹³C NMR : Carbamate carbonyl at ~155 ppm, tert-butyl carbons at ~28–30 ppm .
- X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) and stereochemical configurations .
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~3350 cm⁻¹ (N–H) .
Table 2: Key Spectral Data
Advanced Research Questions
Q. How can reaction conditions be optimized to improve diastereoselectivity in tert-butyl carbamate derivatives?
Methodological Answer: Diastereoselectivity is influenced by:
- Temperature : Lower temperatures (e.g., –20°C) favor kinetic control, reducing side reactions .
- Catalysts : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) enhance stereochemical outcomes .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric syntheses .
Case Study :
- Iodolactamization Optimization :
Q. What computational approaches are used to model the reactivity of tert-butyl carbamate derivatives in catalytic processes?
Q. How do structural modifications of tert-butyl carbamate impact hydrogen-bonding interactions in crystal engineering?
Methodological Answer: Substituents on the carbamate nitrogen or adjacent groups alter packing motifs:
- Electron-Withdrawing Groups (EWGs) : Enhance N–H···O interactions (e.g., –NO₂ increases H-bond strength by 1–2 kcal/mol) .
- Bulkier Substituents : Disrupt crystallinity but improve solubility (e.g., biphenyl derivatives form porous networks) .
Case Study :
- Derivative with 2,5-Difluorophenyl : Forms a 3D network via N–H···O and C–F···H interactions .
Data Contradiction Analysis
Q. Why do reported yields for photoredox-catalyzed amination of tert-butyl carbamate vary across studies?
Methodological Answer: Discrepancies arise from:
- Light Source Intensity : Higher irradiance (e.g., 450 nm LED vs. ambient light) increases reaction efficiency .
- Substrate Purity : Impurities in commercial tert-butyl carbamate (>95% vs. 80%) lead to side reactions .
- Catalyst Loading : Ru(bpy)₃Cl₂ at 2 mol% vs. 1 mol% alters turnover frequency .
Resolution Strategy :
- Standardize light sources and purity thresholds in experimental protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
